tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group and a bromomethyl substituent on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate typically involves the bromination of a piperidine derivative followed by esterification. One common method involves the following steps:
Bromination: The starting material, 2-methylpiperidine, is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromomethyl group.
Esterification: The resulting bromomethylpiperidine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted piperidine derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding methylpiperidine derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the piperidine ring can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of piperidine-2-carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products:
- Substituted piperidine derivatives.
- Methylpiperidine derivatives.
- Piperidine-2-carboxylic acid derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds and natural product analogs.
Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of pharmaceutical agents. It is a key intermediate in the synthesis of potential drug candidates targeting neurological disorders, cancer, and infectious diseases.
Industry: The compound finds applications in the production of agrochemicals, dyes, and polymers. Its reactivity and versatility make it valuable in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate is primarily related to its reactivity as an electrophile. The bromomethyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophiles. This reactivity is exploited in various synthetic transformations to introduce functional groups and modify molecular structures.
Comparison with Similar Compounds
- tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
- tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate is unique due to the position of the bromomethyl group on the piperidine ring. This positional isomerism can lead to different reactivity and selectivity in chemical reactions compared to its analogs. The specific placement of the bromomethyl group influences the compound’s steric and electronic properties, making it suitable for distinct synthetic applications.
Properties
IUPAC Name |
tert-butyl 2-(bromomethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJNROBVHDMNFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609150 | |
Record name | tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889942-58-9 | |
Record name | tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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